(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane

Description

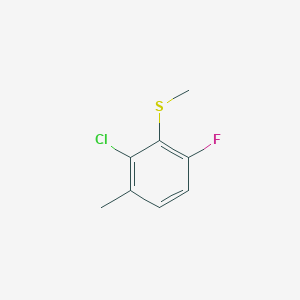

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane is a halogenated aryl sulfide characterized by a benzene ring substituted with chlorine (C₆H₃ClFCH₃) and a methylsulfane (-S-CH₃) group. Its molecular formula is C₈H₈ClFS, and it belongs to the class of organosulfur compounds.

Properties

IUPAC Name |

3-chloro-1-fluoro-4-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWQRODYCWMPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-6-fluoro-3-methylphenol with a methylating agent in the presence of a sulfur source. Common methylating agents include methyl iodide or dimethyl sulfate, while sulfur sources can be elemental sulfur or sulfur-containing reagents like thiourea. The reaction is usually carried out under anhydrous conditions and may require a catalyst such as a base (e.g., sodium hydroxide) to facilitate the methylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or sulfides, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Aryl Sulfides

Ethyl 3-fluoro-6-methylphenyl sulfide (CAS 1267967-99-6)

- Structure : Similar aromatic core (3-fluoro-6-methylphenyl) but with an ethylsulfane (-S-CH₂CH₃) group.

- Synthesis: Ethyl sulfides often require distinct thiolation reagents (e.g., ethyl mercaptan) compared to methyl analogs.

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane (CAS 1823520-30-4)

- Structure : Bromine replaces chlorine at the 2-position. Molecular formula: C₈H₈BrFS .

- Key Differences :

2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid (CAS 385383-44-8)

- Structure : Features a benzylsulfanyl group (-S-CH₂-C₆H₄F) and a carboxylic acid (-COOH) substituent.

- Key Differences: Acidity: The carboxylic acid group introduces acidic properties (pKa ~4-5), absent in the non-ionic target compound. Biological Interactions: The benzyl group may enhance binding to proteins or enzymes via π-π stacking .

Sulfane Sulfur Compounds (Polysulfides and Persulfides)

Sulfane sulfur compounds (e.g., persulfides, polysulfides) contain sulfur atoms in oxidation states 0 or -1, enabling unique redox and sulfur-transfer properties absent in simple sulfides like the target compound .

Medicinal Organosulfur Compounds

Foliogarlic Disulfanes/Trisulfanes (Compounds 1–5)

- Structure : Tetrahydrofuran cores with disulfane (-S-S-) or trisulfane (-S-S-S-) moieties.

- Key Differences :

Industrial and Research Status

- Research Gaps: Limited data exist on its biological activity. In contrast, polysulfides and persulfides are extensively studied for roles in H₂S signaling and redox regulation .

Biological Activity

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated and fluorinated aromatic ring with a methyl sulfane group. The presence of these substituents enhances its reactivity and biological activity. The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins, altering their function.

- Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways that are crucial for cellular functions.

- Antimicrobial Activity : Research suggests that it may exhibit significant antibacterial properties, potentially disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways, particularly those involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial activity.

-

Anticancer Research :

- In a preclinical trial published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The results indicated that it reduced cell viability by 50% at concentrations around 10 µM, suggesting promising anticancer properties.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus, E. coli | Similar compounds show varying efficacy |

| Anticancer Activity | Induces apoptosis in cancer cells | Other sulfane derivatives exhibit similar effects |

| Mechanism of Action | Enzyme inhibition, receptor modulation | Varies by structure; some focus on receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.